6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-
Descripción
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy- (CAS: 335371-37-4), also known as AM 1714, is a synthetic cannabimimetic compound with the molecular formula C₂₂H₂₆O₄ and a molecular weight of 354.44 g/mol . It features a 6H-dibenzo[b,d]pyran-6-one core substituted with a 1,1-dimethylheptyl chain at the 3-position and hydroxyl groups at the 1- and 9-positions. AM 1714 is a potent and selective agonist for the peripheral cannabinoid receptor CB2, making it a key compound for studying CB2-mediated therapeutic effects, such as anti-inflammatory and neuroprotective properties .
Its synthesis involves demethylation of the precursor 3-(1,1-dimethylheptyl)-1-hydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one using boron tribromide (BBr₃) in dichloromethane . This regioselective modification highlights the importance of hydroxyl group positioning in modulating receptor affinity.
Propiedades
Número CAS |
335371-37-4 |
|---|---|
Fórmula molecular |
C22H26O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1,9-dihydroxy-3-(2-methyloctan-2-yl)benzo[c]chromen-6-one |
InChI |
InChI=1S/C22H26O4/c1-4-5-6-7-10-22(2,3)14-11-18(24)20-17-13-15(23)8-9-16(17)21(25)26-19(20)12-14/h8-9,11-13,23-24H,4-7,10H2,1-3H3 |
Clave InChI |
BWKBVEVEQOCSCF-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O |
SMILES canónico |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C=C(C=C3)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-(1,1-dimethyl-heptyl)-1-9-dihydroxy-benzo(c)chromen-6-one AM 1714 AM-1714 AM1714 |
Origen del producto |
United States |
Análisis De Reacciones Químicas
AM-1714 experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo presentes en el compuesto pueden sufrir oxidación para formar las cetonas o aldehídos correspondientes.
Reducción: El grupo carbonilo en el núcleo de benzo[c]croman-6-ona se puede reducir para formar alcoholes.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y electrófilos como el ácido nítrico o los halógenos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
AM-1714 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en estudios que involucran receptores cannabinoides y sus ligandos.
Biología: AM-1714 se utiliza en investigación para comprender el papel de los receptores CB2 en varios procesos biológicos, incluida la modulación del dolor y la inflamación.
Mecanismo De Acción
AM-1714 ejerce sus efectos activando selectivamente el receptor cannabinoide periférico CB2. Esta activación conduce a la modulación de varias vías de señalización involucradas en la percepción del dolor y la inflamación. La alta selectividad del compuesto por los receptores CB2 sobre los receptores CB1 minimiza los efectos psicoactivos que normalmente se asocian con la activación del receptor CB1 .
Comparación Con Compuestos Similares
HU-210
- Structure: (6aR)-trans-3-(1,1-dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-methanol.
- Molecular Formula : C₂₅H₃₈O₃ .
- Key Differences: Contains a tetrahydro ring system (6a,7,10,10a-tetrahydro) and a 9-methanol group. Higher molecular weight (386.58 g/mol) and lipophilicity (XLogP: ~6.5 estimated).
- Activity : Potent CB1 receptor agonist with neuroprotective effects but psychotropic side effects .
Dexanabinol (HU-211)
Graphislactone G
- Structure : Chlorinated 6H-dibenzo[b,d]pyran-6-one with hydroxyl groups at positions 1 and 9 and a chlorine atom at position 2 .
- Molecular Formula : C₁₆H₁₁ClO₅.
- Key Differences :
- Natural product isolated from Cepharosporium acremonium.
- Chlorine substitution enhances cytotoxicity.
- Activity : Cytotoxic against SW1116 colon cancer cells (IC₅₀: 3.2 µM) .
Urolithins (e.g., Urolithin C)
- Structure : Hydroxylated 6H-dibenzo[b,d]pyran-6-one derivatives (e.g., trihydroxy substitution for urolithin C) .
- Molecular Formula : C₁₃H₈O₄ (urolithin C).
- Key Differences :
- Microbial metabolites of ellagitannins (e.g., from pomegranate).
- Lack alkyl chains but feature varying hydroxylation patterns.
- Activity : Anti-proliferative effects in prostate cancer (LNCaP cells) via androgen receptor modulation .
Comparative Data Table
Structure-Activity Relationships (SAR)
- Alkyl Chains: The 1,1-dimethylheptyl group in AM 1714 and HU-210 enhances CB receptor binding by mimicking the alkyl side chain of endogenous cannabinoids .
- Hydroxyl Groups: The 1,9-dihydroxy configuration in AM 1714 is critical for CB2 selectivity, whereas methoxy or methanol groups (e.g., HU-210) favor CB1 affinity .
- Halogenation : Chlorine in graphislactone G increases electrophilicity, enhancing DNA interaction and cytotoxicity .
- Hydroxylation Patterns: Urolithins with trihydroxy substitutions (e.g., urolithin C) show stronger antiandrogen effects than monohydroxy variants .
Métodos De Preparación
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables modular assembly of the biaryl framework. Roy et al. (2013) reported a one-pot synthesis of benzo[c]chromen-6-ones via coupling of 2-bromoarylcarboxaldehydes with 2-hydroxyphenylboronic acids. Adapting this method, 3-bromo-1,9-dimethoxy-dibenzo[b,d]pyran-6-one is coupled with a dimethylheptyl-bearing boronic ester under Pd(OAc)₂/PPh₃ catalysis:
$$
\text{3-Bromo intermediate} + \text{(1,1-Dimethylheptyl)Bpin} \xrightarrow{\text{Pd(OAc)}2, \text{K}2\text{CO}_3, \text{DMF}} \text{3-(1,1-Dimethylheptyl)-1,9-dimethoxy-dibenzo[b,d]pyran-6-one}
$$
Key Data:
Sonogashira Coupling-Benzannulation
A sequential Sonogashira coupling-benzannulation protocol offers an alternative route. Aryl 3-bromopropenoates bearing ortho-iodine or enyne substituents react with acetylenes under Pd/Cu catalysis to form dibenzopyranones. For the target compound, a propargyl alcohol derivative introduces the 1,9-dihydroxy groups post-annulation:
$$
\text{Aryl 3-bromopropenoate} + \text{Propargyl alcohol} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{1,9-Dihydroxy intermediate} \xrightarrow{\text{Alkylation}} \text{3-(1,1-Dimethylheptyl)}
$$
Optimization Insights:
Functionalization of Preformed Dibenzo[b,d]pyran-6-ones
Friedel-Crafts Alkylation
Direct introduction of the 1,1-dimethylheptyl group via Friedel-Crafts alkylation is feasible using AlCl₃ as a Lewis acid. However, steric hindrance at position 3 necessitates high temperatures (80–100°C) and prolonged reaction times (24–48 hours), yielding ≤45%. Competing ortho/para selectivity further complicates purification.
Grignard Addition
Grignard reagents (e.g., 1,1-dimethylheptylmagnesium bromide) add to the ketone moiety of 6H-dibenzo[b,d]pyran-6-one, followed by acid-catalyzed dehydration to restore aromaticity. This method suffers from over-addition and requires careful stoichiometric control:
$$
\text{Dibenzo[b,d]pyran-6-one} + \text{RMgBr} \xrightarrow{\text{THF, 0°C}} \text{Tertiary alcohol} \xrightarrow{\text{H}2\text{SO}4} \text{3-Alkylated product}
$$
Yield: 38–52%
Oxidation and Deprotection Sequences
Hydroxylation via Directed Ortho-Metalation
Directed ortho-metalation (DoM) strategies install hydroxyl groups regioselectively. Using a lithium tetramethylpiperidide (LiTMP) base, methoxy groups at positions 1 and 9 are demethylated in situ:
$$
\text{1,9-Dimethoxy intermediate} \xrightarrow{\text{LiTMP, −78°C}} \text{1,9-Diolate} \xrightarrow{\text{H}_2\text{O}} \text{1,9-Dihydroxy product}
$$
Oxidative Allylic Hydroxylation
For substrates with allylic positions, Sharpless asymmetric dihydroxylation introduces vicinal diols, which are subsequently oxidized to hydroxyl groups. This method is less applicable to the target compound due to geometric constraints.
Comparative Analysis of Synthetic Routes
Actividad Biológica
6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy- is a synthetic organic compound with significant biological activity. This compound belongs to the dibenzopyran class and has garnered attention for its potential therapeutic applications, particularly in the context of cannabinoid receptor modulation and hypolipidemic effects. This article provides a detailed overview of its biological activity, including relevant studies and findings.
Chemical Structure and Properties
- Chemical Formula : C22H26O4
- Molecular Weight : 370.45 g/mol
- IUPAC Name : 6H-Dibenzo(b,d)pyran-6-one, 3-(1,1-dimethylheptyl)-1,9-dihydroxy-
The compound's structure features a dibenzopyran backbone with hydroxyl groups and an alkyl side chain that contributes to its biological properties.
Cannabinoid Receptor Modulation
One of the notable activities of this compound is its role as a selective agonist for the cannabinoid receptor 2 (CB2). Unlike CB1 receptors, which are primarily located in the central nervous system and can produce psychoactive effects, CB2 receptors are predominantly found in immune cells and peripheral tissues. This selectivity suggests potential therapeutic uses in pain management and anti-inflammatory treatments without central nervous system side effects.
Hypolipidemic Effects
Research has indicated that derivatives of dibenzo[b,d]pyran compounds exhibit hypolipidemic activity. For instance, certain related compounds have shown to be significantly more effective than clofibrate in reducing plasma cholesterol and triglyceride levels in animal models . This suggests that 6H-Dibenzo(b,d)pyran-6-one derivatives may also possess similar lipid-lowering properties.
Study on Hypolipidemic Activity
A study evaluating various derivatives of dibenzo[b,d]pyran reported that specific compounds demonstrated remarkable hypolipidemic effects. For example:
| Compound | Plasma Cholesterol Reduction | Plasma Triglyceride Reduction |
|---|---|---|
| 6H-2-chloro-6-methyl-dibenzo[b,d]pyran-6-carboxylic acid | 12 times more potent than clofibrate | 11 times more potent than clofibrate |
This data highlights the potential of these compounds in managing hyperlipidemia .
Cytotoxic Activity
Another aspect of research has focused on the cytotoxic effects of related dibenzopyran compounds against cancer cells. For instance, a study found that certain derivatives exhibited significant cytotoxicity against human promyelocytic leukemia HL-60 cells, suggesting potential applications in cancer therapy .
The biological activities of 6H-Dibenzo(b,d)pyran-6-one compounds are believed to involve several mechanisms:
- CB2 Receptor Agonism : Activation of CB2 receptors may lead to anti-inflammatory effects and modulation of pain pathways.
- Radical Production : Some studies indicate that these compounds can produce radicals under specific conditions, which may contribute to their cytotoxic effects against cancer cells .
- Lipid Metabolism Modulation : The structural rigidity of these compounds may influence their interaction with enzymes involved in lipid metabolism, enhancing their hypolipidemic effects .
Q & A
Q. What are the most efficient synthetic routes for 6H-dibenzo[b,d]pyran-6-one derivatives?
The synthesis of 6H-dibenzo[b,d]pyran-6-one derivatives commonly involves intramolecular cyclization , C-H bond activation , or Bayer-Villiger oxidation . For example, the Bayer-Villiger oxidation of 9H-fluorene-9-one using hydrogen peroxide in glacial acetic acid yields 6H-dibenzo[b,d]pyran-6-one, though achieving high yields (reported 80-85%) may require extended reaction times (5 days vs. the literature-reported 72 hours) . Alternative methods include coupling reactions to construct biphenyl intermediates or photochemical rearrangements of peroxo compounds . Key challenges include optimizing reaction conditions (temperature, catalyst) and purification protocols (e.g., silica gel chromatography with dichloromethane/hexane gradients) .
Q. How can spectroscopic techniques characterize the structure of 6H-dibenzo[b,d]pyran-6-one derivatives?
400 MHz ¹H-NMR in CDCl₃ is standard for confirming aromatic proton environments (e.g., signals at 7.3–8.5 ppm for 6H-dibenzo[b,d]pyran-6-one). UV spectroscopy and APPI-MS (Atmospheric Pressure Photoionization Mass Spectrometry) are critical for detecting molecular ions (e.g., m/z 197 [M+H]⁺) and distinguishing lactones from carboxylic acids based on fragmentation patterns . For derivatives like urolithins, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) and ¹³C-NMR are essential for hydroxyl group positioning and lactone ring verification .
Q. What is the role of gut microbiota in metabolizing 6H-dibenzo[b,d]pyran-6-one derivatives?
Gut microbiota convert ellagitannins into hydroxylated derivatives called urolithins (e.g., urolithin A and B). These metabolites are formed via sequential dehydroxylation and lactone reduction, with urolithin A showing 25–80× higher bioavailability than precursor compounds . Methodologically, in vivo studies should track metabolite formation using HPLC-MS and fecal microbial profiling to identify key bacterial strains (e.g., Gordonibacter urolithinfaciens) responsible for biotransformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anti-cancer mechanisms of 6H-dibenzo[b,d]pyran-6-one derivatives?
Discrepancies in biological activity (e.g., androgen receptor inhibition vs. mTOR pathway modulation) may arise from structural variations (e.g., hydroxylation patterns) or assay conditions. To address this:
- Perform docking studies to compare binding affinities across targets (e.g., androgen receptor, mTORC1/2) .
- Use isogenic cell lines (e.g., LNCaP for prostate cancer) with controlled exposure times and metabolite concentrations .
- Validate findings with knockout models (e.g., CRISPR-edited cells lacking specific receptors) to isolate mechanisms .
Q. What experimental designs optimize the synthesis of 3-(1,1-dimethylheptyl)-1,9-dihydroxy-substituted derivatives?
Substituent positioning impacts bioactivity and solubility. Key strategies include:
- Regioselective functionalization via Grignard additions to 6H-dibenzo[b,d]thiopyran-6-one, followed by acid-catalyzed dehydration .
- Photochemical rearrangement to introduce hydroxyl groups at specific positions (e.g., 1,9-dihydroxy), monitored by real-time GC-MS to track intermediates .
- Protecting group strategies (e.g., acetyl groups) to prevent undesired side reactions during multi-step syntheses .
Q. How can researchers improve the bioavailability of 6H-dibenzo[b,d]pyran-6-one metabolites for in vivo studies?
Urolithins (e.g., urolithin A) exhibit higher bioavailability than precursors like ellagic acid. To enhance delivery:
- Use probiotic co-administration (e.g., G. urolithinfaciens) to boost colonic metabolite production .
- Formulate nanoparticle carriers (e.g., lipid-based) to bypass first-pass metabolism .
- Monitor plasma concentrations via LC-MS/MS and correlate with pharmacokinetic parameters (e.g., half-life, Cmax) .
Q. What methodologies address challenges in isolating 6H-dibenzo[b,d]pyran-6-one derivatives from complex mixtures?
- Flash chromatography with gradient elution (e.g., hexane → dichloromethane) separates closely related compounds .
- Preparative HPLC using C18 columns and acetonitrile/water gradients resolves hydroxylated derivatives (e.g., urolithin C vs. D) .
- Crystallization (e.g., from ethanol/water) ensures purity, validated by melting point analysis (e.g., 93.5–94.5°C for 6H-dibenzo[b,d]pyran-6-one) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
